Bienvenue dans la boutique en ligne BenchChem!

N'-(2-methylphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide

COMT Inhibition Catechol O-Methyltransferase Neuropsychiatric Disorders

N'-(2-methylphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide (CAS 331428-09-2), also known as N'-(2-methylphenyl)-N-(oxolan-2-ylmethyl)oxamide, is a disubstituted oxamide derivative featuring a 2-methylphenyl moiety and a tetrahydrofuran-2-ylmethyl substituent joined through an ethanediamide (oxalamide) linker. The compound is a potent nanomolar inhibitor of human catechol O-methyltransferase (COMT; IC50 = 93 nM in a fluorescence polarization assay) and has been identified as Example 5 in US Patent 9,260,413, where it was evaluated for therapeutic applications in psychotic disorders.

Molecular Formula C14H18N2O3
Molecular Weight 262.309
CAS No. 331428-09-2
Cat. No. B2901192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(2-methylphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide
CAS331428-09-2
Molecular FormulaC14H18N2O3
Molecular Weight262.309
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)C(=O)NCC2CCCO2
InChIInChI=1S/C14H18N2O3/c1-10-5-2-3-7-12(10)16-14(18)13(17)15-9-11-6-4-8-19-11/h2-3,5,7,11H,4,6,8-9H2,1H3,(H,15,17)(H,16,18)
InChIKeyXMLXDMOLBWMSQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N'-(2-Methylphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide (CAS 331428-09-2): Chemical Identity and Core Pharmacological Profile


N'-(2-methylphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide (CAS 331428-09-2), also known as N'-(2-methylphenyl)-N-(oxolan-2-ylmethyl)oxamide, is a disubstituted oxamide derivative featuring a 2-methylphenyl moiety and a tetrahydrofuran-2-ylmethyl substituent joined through an ethanediamide (oxalamide) linker. The compound is a potent nanomolar inhibitor of human catechol O-methyltransferase (COMT; IC50 = 93 nM in a fluorescence polarization assay) and has been identified as Example 5 in US Patent 9,260,413, where it was evaluated for therapeutic applications in psychotic disorders [1]. Importantly, the compound lacks meaningful inhibitory activity against other clinically relevant targets such as COX-2 (IC50 > 10,000 nM) and eNOS (EC50 > 100,000 nM), pointing toward a favorable selectivity window for COMT [2][3].

Why N'-(2-Methylphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide Cannot Be Replaced by Generic Oxamide Analogs


Within the ethanediamide chemotype, COMT inhibitory potency varies by over six-fold depending on substitution pattern. In the same patent series using identical fluorescence polarization assay conditions, the Example 1 compound (BDBM206346, a pyridinone-substituted derivative) exhibits an IC50 of 180 nM, while Example 5 (the target compound) achieves 93 nM—a statistically significant 1.9-fold improvement [1][2]. Even more dramatically, Example 8 (IC50 = 590 nM) shows a 6.3-fold loss of potency relative to the target compound [3]. An independently tested COMT inhibitor, CHEMBL3425736, achieves an IC50 of 87 nM in a membrane-bound COMT assay but employs a different enzyme preparation, preventing direct assay-to-assay comparison and restricting cross-study substitutability judgments [4]. These within-class potency differentials demonstrate that structural modifications in the ethanediamide series produce non-linear effects on COMT inhibition, meaning the selection of the specific 2-methylphenyl-oxolan-2-ylmethyl substitution pattern directly dictates whether a compound can reach sub-100 nM potency or remains in the moderate micromolar range.

Quantitative Comparative Evidence for N'-(2-Methylphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide Versus Closest Analogs


COMT Inhibitory Potency: 1.9-Fold Superior to Example 1 and 6.3-Fold Superior to Example 8 in Identical Assay Conditions

In a fluorescence polarization assay measuring direct COMT enzyme inhibition under identical conditions (T = 2°C, same assay platform and enzyme preparation), N'-(2-methylphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide (US9260413 Example 5) yielded an IC50 of 93 nM, compared to IC50 values of 180 nM for Example 1 (a pyridinone-containing analog) and 590 nM for Example 8 (a structurally distinct oxamide derivative) [1][2][3]. Notably, while CHEMBL3425736 independently demonstrated an IC50 of 87 nM in a membrane-bound COMT assay using Sf-9 insect cells with dopamine/SAM substrate, that unrelated experimental system prevents direct head-to-head comparison; the relatively similar absolute value nonetheless supports the nanomolar potency range of the target compound [4].

COMT Inhibition Catechol O-Methyltransferase Neuropsychiatric Disorders Parkinson's Disease

Target Selectivity Profile: Minimal Off-Target Activity at COX-2 and eNOS

Selectivity profiling data from curated ChEMBL/BindingDB entries demonstrate that N'-(2-methylphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide (CHEMBL5177372) shows negligible inhibition of human recombinant COX-2 (IC50 > 10,000 nM) [1] and human eNOS expressed in HEK293 cells (EC50 > 100,000 nM) [2]. While direct selectivity measurements against other oxamide COMT inhibitors are not available in the public domain, this profile provides evidence that the compound does not promiscuously inhibit unrelated enzymes in the prostaglandin synthesis or nitric oxide pathways at concentrations required for COMT inhibition (IC50 = 93 nM).

Selectivity COX-2 eNOS Off-Target Profiling

Physicochemical Property Differentiation: Predicted Solubility and Lipophilicity Considerations

The ChEMBL database records a solubility measurement of 38 µM for N'-(2-methylphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide, although the exact assay format (e.g., aqueous buffer, pH, temperature) is not fully documented in the public record [1]. By comparison, the ChEMBL solubility dataset for a more polar analog, N-(2-hydroxyphenyl)-N'-(2-methylphenyl)ethanediamide (which substitutes a hydroxyl group for the tetrahydrofuran ring), suggests higher aqueous solubility [2]; however, the absence of a common assay format precludes a quantified solubility difference. The presence of the oxolan-2-ylmethyl group introduces a moderate increase in computed lipophilicity relative to simpler alkyl-substituted analogs such as N-ethyl-N'-(2-methylphenyl)ethanediamide, but no head-to-head experimental logP or kinetic solubility comparison is publicly available. This evidence provides guidance for solvent selection in bioassay preparation but cannot support claims of superior solubility.

Physicochemical Properties Solubility Lipophilicity Drug-like Properties

Structural Uniqueness: the 2-Methylphenyl-Oxolan-2-ylmethyl Substitution Pattern Is Not Duplicated in Commercial Comparator Libraries

A substructure search of the ethanediamide chemical space reveals that the specific combination of a 2-methylphenyl group on one amide nitrogen with an oxolan-2-ylmethyl (tetrahydrofuran-2-ylmethyl) group on the other is unique among publicly disclosed oxamide COMT inhibitors [1][2][3]. Commercial analogs bearing different N-substitution patterns, such as N-ethyl-N'-(2-methylphenyl)ethanediamide and N-isobutyl-N'-(2-methylphenyl)ethanediamide, lack the oxolan-2-ylmethyl group and have not been disclosed as COMT inhibitors; conversely, the oxolan-2-ylmethyl-bearing analog N-butyl-N'-(tetrahydrofuran-2-ylmethyl)ethanediamide does not carry the 2-methylphenyl moiety . N,N'-bis(2-methylphenyl)ethanediamide (CAS 3299-62-5), a symmetrically substituted analog, has been crystallographically characterized but no COMT activity data have been reported, making it a poor comparator [4]. This structural uniqueness means that no directly substitutable commercial analog replicates the COMT potency and selectivity profile of the target compound.

Structural Uniqueness Oxamide SAR Chemical Diversity

Recommended Research and Procurement Scenarios for N'-(2-Methylphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide


COMT Enzyme Inhibition Studies Requiring Sub-100 nM Potency in Fluorescence Polarization Assays

When a research program demands a COMT inhibitor with confirmed IC50 below 100 nM in a fluorescence polarization assay format, N'-(2-methylphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide is the most potent option within the US9260413 patent series under identical assay conditions (IC50 = 93 nM vs. 180 nM for Example 1 and 590 nM for Example 8) [6][5][3]. Procurement of this specific compound, rather than a close analog, directly ensures the nanomolar potency required for competitive displacement or kinetic characterization studies.

Selectivity Profiling Panels Where COX-2 and eNOS Off-Target Activity Must Be Excluded

In target validation experiments or phenotypic screening cascades where confounding activity at COX-2 or eNOS would compromise data interpretation, the compound's demonstrated inactivity at these targets (COX-2 IC50 > 10,000 nM; eNOS EC50 > 100,000 nM) provides a >107-fold selectivity window over its COMT IC50 [6][5]. This makes the compound suitable for use in cellular models where prostaglandin or nitric oxide pathway modulation must be ruled out, without requiring additional counter-screening of these particular off-targets at typical assay concentrations.

Structure-Activity Relationship (SAR) Studies Exploring the Oxolan-2-ylmethyl Motif in Oxamide COMT Inhibitors

As the only example within the disclosed oxamide COMT inhibitor series combining a 2-methylphenyl group with an oxolan-2-ylmethyl (tetrahydrofuran-2-ylmethyl) moiety, this compound serves as a unique SAR probe for evaluating the contribution of the oxygen-containing saturated heterocycle to COMT binding affinity and selectivity [6]. Procurement of this compound enables systematic comparison with alkyl-substituted analogs (e.g., N-ethyl or N-isobutyl derivatives lacking the tetrahydrofuran ring) to dissect the role of the oxolane oxygen in target engagement, hydrogen bonding, or conformational preorganization.

In Vitro Pharmacology Studies Requiring Solubility-Aware Experimental Design

With a measured solubility of 38 µM in the ChEMBL solubility assay, researchers can design dose-response experiments that remain below the solubility limit by maintaining final DMSO concentrations at or below 0.1% and confirming compound precipitation is absent at the highest tested concentration [6]. This solubility value, while not benchmarked against every analog, provides an initial parameter for buffer optimization and informs whether co-solvent or formulation strategies are needed, making the compound preferable to analogs with no publicly available solubility data.

Quote Request

Request a Quote for N'-(2-methylphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.